Roletamide

Übersicht

Beschreibung

Roletamid: ist eine chemische Verbindung, die für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt ist, darunter Chemie, Biologie und Medizin. Es ist für seine einzigartige chemische Struktur und seine Eigenschaften bekannt, die es zu einer wertvollen Verbindung für wissenschaftliche Forschung und industrielle Anwendungen machen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Roletamid kann über mehrere Synthesewege hergestellt werden. Ein gängiges Verfahren umfasst die Reaktion von 3,4,5-Trimethoxybenzaldehyd mit geeigneten Reagenzien, um die gewünschte Verbindung zu bilden . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Roletamid die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Effizienz zu maximieren und Abfall zu minimieren. Der Prozess beinhaltet häufig Reinigungsschritte wie Umkristallisation oder Chromatographie, um die Verbindung in ihrer reinen Form zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Roletamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Roletamid kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um primäre Alkohole oder andere reduzierte Formen zu bilden.

Substitution: Roletamid kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen variieren, können aber die Verwendung von Säuren, Basen oder anderen Katalysatoren umfassen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Aldehyden oder Ketonen führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Roletamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit verschiedenen Biomolekülen.

Medizin: Erforscht für sein therapeutisches Potenzial bei der Behandlung bestimmter Erkrankungen.

Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Roletamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann wirken, indem es an Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .

Wissenschaftliche Forschungsanwendungen

Roletamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of Roletamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Roletamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- Trimethoprim

- Cintriamid

- Trimethoquinol

- Trimazosin

Einzigartigkeit: Roletamid ist aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig, die es von anderen ähnlichen Verbindungen unterscheiden. Seine Vielseitigkeit und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung für wissenschaftliche Forschung und industrielle Anwendungen .

Biologische Aktivität

Roletamide is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the various biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound, a hypnotic agent, has been synthesized for its potential therapeutic effects. It is derived from 3,4,5-trimethoxybenzaldehyde and exhibits various biological activities that make it a subject of interest in drug development. Its chemical structure and properties contribute to its interaction with different biological targets.

This compound's biological activity can be attributed to several mechanisms:

- Tyrosine Phosphatase Inhibition : this compound has been shown to inhibit tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. This inhibition can enhance glucose uptake and insulin sensitivity, making it a candidate for diabetes treatment .

- Modulation of Insulin Secretion : The compound influences insulin secretion from pancreatic beta-cells. Studies indicate that this compound can enhance glucose-induced insulin release, providing potential benefits in managing hyperglycemia .

- Anti-Inflammatory Properties : this compound exhibits anti-inflammatory effects by modulating the expression of inflammatory mediators such as nitric oxide and TNF-α. This property is significant for conditions characterized by chronic inflammation .

- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties through its interaction with opioid receptors, which could provide relief in pain management .

Biological Activity Data

The following table summarizes various biological activities associated with this compound:

Case Studies

Several studies have highlighted the potential applications of this compound:

- Diabetes Management : A study demonstrated that this compound significantly improved insulin sensitivity in diabetic models by enhancing glucose uptake and modulating insulin secretion pathways. This suggests its potential as a therapeutic agent for type 2 diabetes .

- Anti-inflammatory Research : In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in macrophages, showcasing its utility in treating inflammatory diseases .

- Pain Relief : Research involving animal models showed that this compound effectively reduced pain responses, indicating its promise as an analgesic agent. The compound's mechanism appears to involve opioid receptor modulation .

Eigenschaften

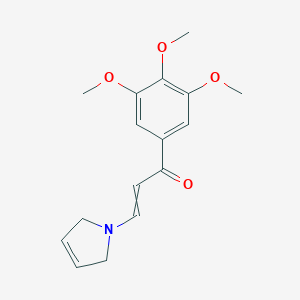

IUPAC Name |

3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-19-14-10-12(11-15(20-2)16(14)21-3)13(18)6-9-17-7-4-5-8-17/h4-6,9-11H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECAKYKTTYQVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=CN2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864204 | |

| Record name | 3-(2,5-Dihydro-1H-pyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10078-46-3 | |

| Record name | Roletamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,5-Dihydro-1H-pyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6VJV033PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.